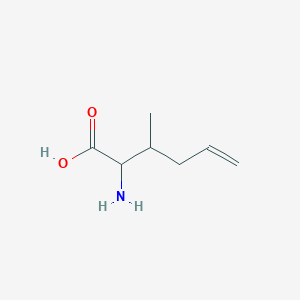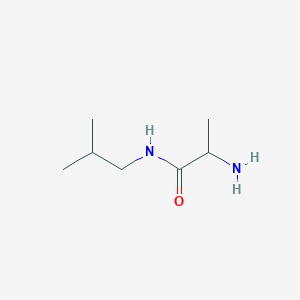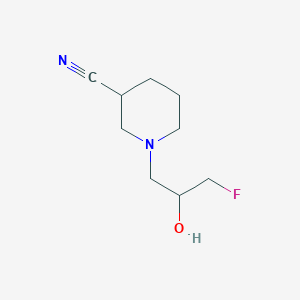
1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile is a fluorinated compound with a molecular weight of 186.23 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with fluorinated reagents. One common method includes the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often involve moderate temperatures and the presence of a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to modulation of enzymatic activities or receptor interactions, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
- 1-(3-Fluoro-2-hydroxypropyl)pyridine-3-carbonitrile
- 1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile
- 1-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile
Uniqueness: 1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity. The presence of both a fluorine atom and a hydroxyl group on the propyl chain enhances its versatility in chemical synthesis and potential biological activity .
Propiedades
Fórmula molecular |
C9H15FN2O |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
1-(3-fluoro-2-hydroxypropyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C9H15FN2O/c10-4-9(13)7-12-3-1-2-8(5-11)6-12/h8-9,13H,1-4,6-7H2 |
Clave InChI |
YOYPXNVXNCDFKY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC(CF)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)
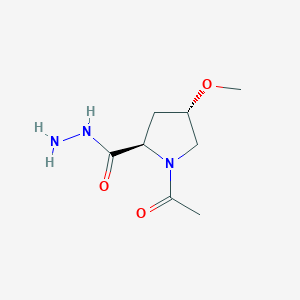

![3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308360.png)
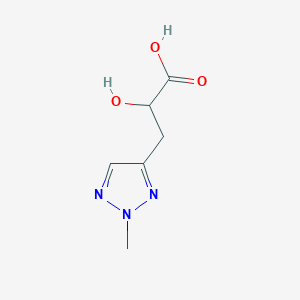

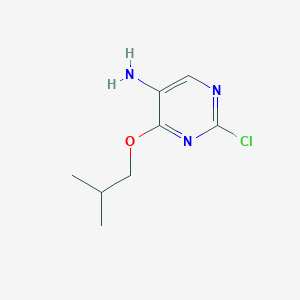


![7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13308390.png)

